Cas no 944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate)

tert-butyl N-(4-bromothiazol-2-yl)carbamate structure
944804-88-0 structure
Product Name:tert-butyl N-(4-bromothiazol-2-yl)carbamate
CAS No:944804-88-0
MF:C8H11BrN2O2S
MW:279.154139757156
MDL:MFCD11111844
CID:796746
PubChem ID:45117837
Update Time:2025-07-23

tert-butyl N-(4-bromothiazol-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-bromothiazol-2-ylcarbamate
    • Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethylester
    • tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate
    • tert-butyl (4-bromothiazol-2-yl)carbamate
    • tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate
    • QC-6441
    • t-Butyl 4-bromothiazol-2-ylcarbamate
    • Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethyl ester
    • (4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester
    • 2-(Boc-amino)-4-bromothiazole
    • CM10833
    • FCH1402824
    • SY045933
    • AX8158298
    • AB0027805
    • ST24031809
    • W9687
    • C2015
    • ter
    • 1,1-Dimethylethyl N-(4-bromo-2-thiazolyl)carbamate (ACI)
    • tert-butyl N-(4-bromothiazol-2-yl)carbamate
    • DTXSID00668689
    • 944804-88-0
    • SB40144
    • A859403
    • SCHEMBL1744171
    • AKOS015834976
    • MFCD11111844
    • FT-0646750
    • GS-4198
    • AMY28982
    • Carbamic acid,N-(4-bromo-2-thiazolyl)-,1,1-dimethylethylester
    • CS-M3527
    • Tert-Butyl4-Bromothiazol-2-Ylcarbamate
    • MDL: MFCD11111844
    • Inchi: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)
    • InChI Key: OVRIFGLINJVMLO-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(=N1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 277.97200
  • Monoisotopic Mass: 277.972
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.5
  • XLogP3: 2.9

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.574±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.595
  • Solubility: Very slightly soluble (0.27 g/l) (25 º C),
  • PSA: 79.46000
  • LogP: 3.32560
  • Vapor Pressure: No data available

tert-butyl N-(4-bromothiazol-2-yl)carbamate Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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tert-butyl N-(4-bromothiazol-2-yl)carbamate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  5 min, 10 °C; 10 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  16 min, 0.9 - 7 °C; 15 min
1.3 Reagents: Water ;  5 min
Reference
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Production Method 2

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  16 min, 0.9 - 7 °C; 15 min, 0.9 - 7 °C
1.2 Solvents: Water ;  5 min
Reference
Preparation of thiazolylbenzamide derivatives for use as antiviral hepatitis agents
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Preparation of substituted thiazolyl cyanopropanamides as inhibitors of nucleases useful in treatment and prophylaxis of diseases
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 Reagents: Water ;  0 °C; 30 min, 0 °C
Reference
Thiazole-aminopyridine derivatives as cyclin-dependent kinase CDK9 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
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Production Method 5

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor
Wang, Beilei; Wu, Jiaxin; Wu, Yun; Chen, Cheng; Zou, Fengming; et al, European Journal of Medicinal Chemistry, 2018, 158, 896-916

Production Method 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  rt; overnight, 60 °C
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Preparation of aminoheteroaryl compounds and uses thereof
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Production Method 7

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  15 min, 0 °C
1.2 Solvents: Water ;  0 °C → rt; 12 h, rt
Reference
Fluoroisoquinoline substituted thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
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Production Method 8

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 15 min, 0 °C
1.2 Reagents: Water ;  0 °C; 12 h, 0 °C → rt
Reference
Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
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Production Method 9

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, 25 °C
Reference
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Havel, Stepan; Khirsariya, Prashant; Akavaram, Naresh; Paruch, Kamil ; Carbain, Benoit, Journal of Organic Chemistry, 2018, 83(24), 15380-15405

Production Method 10

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Production Method 11

Reaction Conditions
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Production Method 12

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tert-butyl N-(4-bromothiazol-2-yl)carbamate Raw materials

tert-butyl N-(4-bromothiazol-2-yl)carbamate Preparation Products

tert-butyl N-(4-bromothiazol-2-yl)carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate
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Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:18
Price ($):584.0
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Additional information on tert-butyl N-(4-bromothiazol-2-yl)carbamate

Professional Introduction to Tert-butyl N-(4-bromothiazol-2-yl)carbamate (CAS No. 944804-88-0)

Tert-butyl N-(4-bromothiazol-2-yl)carbamate, a compound with the chemical identifier CAS No. 944804-88-0, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential applications in drug development. The presence of a tert-butyl group and a bromothiazole moiety in its structure imparts unique properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

The structural framework of tert-butyl N-(4-bromothiazol-2-yl)carbamate consists of a carbamate functional group attached to a brominated thiazole ring. The tert-butyl group, known for its steric hindrance, plays a crucial role in modulating the reactivity and selectivity of the compound. This feature is particularly useful in multi-step synthetic pathways where regioselectivity is paramount. The bromothiazole moiety, on the other hand, is a well-documented pharmacophore that exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from thiazole derivatives. The unique combination of the carbamate and bromothiazole groups in tert-butyl N-(4-bromothiazol-2-yl)carbamate positions it as a versatile building block for designing new drugs. For instance, studies have shown that derivatives of this compound can interact with specific biological targets, leading to potential applications in treating neurological disorders and infectious diseases.

One of the most compelling aspects of tert-butyl N-(4-bromothiazol-2-yl)carbamate is its potential as a precursor for synthesizing more complex molecules. Researchers have leveraged its reactivity to develop novel heterocyclic compounds with enhanced pharmacological properties. For example, modifications of the bromothiazole ring can lead to derivatives with improved solubility and bioavailability, making them more suitable for clinical use.

The synthesis of tert-butyl N-(4-bromothiazol-2-yl)carbamate involves several key steps that highlight the compound's synthetic utility. The reaction typically begins with the formation of the carbamate group through the reaction of a halogenated thiazole derivative with an appropriate carbamic acid derivative. The introduction of the tert-butyl group is then achieved through subsequent functionalization reactions. These synthetic routes underscore the compound's role as an intermediate in complex organic transformations.

Recent advancements in computational chemistry have further enhanced our understanding of the properties and reactivity of tert-butyl N-(4-bromothiazol-2-yl)carbamate. Molecular modeling studies have revealed insights into how different substituents affect its interactions with biological targets. This information has been instrumental in guiding the design of more effective derivatives with improved therapeutic profiles.

The pharmaceutical industry has taken note of the potential applications of tert-butyl N-(4-bromothiazol-2-yl)carbamate. Several companies are currently exploring its use in developing new drugs for various diseases. Preliminary clinical trials have shown promising results, particularly in the treatment of chronic inflammatory conditions and infectious diseases. These findings highlight the compound's significance as a lead molecule in drug discovery efforts.

In conclusion, tert-butyl N-(4-bromothiazol-2-yl)carbamate (CAS No. 944804-88-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate
A859403
Purity:99%
Quantity:25g
Price ($):584.0
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